ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
Historical Development of Sulfonylpiperazine Derivatives
Sulfonylpiperazine derivatives emerged as a distinct class of bioactive molecules in the late 20th century, gaining prominence due to their synthetic versatility and adaptability in drug design. Early applications focused on central nervous system (CNS) disorders, where the piperazine scaffold’s conformational flexibility facilitated interactions with neurotransmitter receptors. The introduction of sulfonyl groups marked a pivotal shift, enabling enhanced hydrogen bonding and electrostatic interactions with target proteins.
By the 2000s, these derivatives were repurposed for antiviral therapies. For instance, piperazine sulfonamide cores became critical in HIV-1 protease inhibitor development, as seen in compounds like MK-8718 and PL-100. These early inhibitors demonstrated that sulfonyl groups could replace water-mediated interactions in enzyme binding pockets, improving potency and reducing metabolic susceptibility. The evolution continued with diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), where sulfonylpiperazine moieties addressed drug resistance in HIV-1 strains. Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate builds upon this legacy, incorporating structural features optimized for broad-spectrum activity and solubility.
Position within Contemporary Medicinal Chemistry
In modern drug discovery, sulfonylpiperazine derivatives are prized for their dual role in enhancing target affinity and drug-like properties. The compound’s benzenesulfonyl group aligns with strategies to improve solubility, as demonstrated in NNRTIs like 18b1 , where sulfonyl modifications increased water solubility by 15-fold compared to earlier analogues. Additionally, the methoxynaphthalene carbamoyl moiety introduces aromatic stacking potential, a feature leveraged in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Recent advancements emphasize backbone-binding interactions to combat drug resistance. For example, diarylpyrimidine derivatives with piperazine sulfonyl groups achieved single-digit nanomolar potency against HIV-1 mutants by forming hydrogen bonds with residues like F227 and P236. Similarly, the ethyl carboxylate in this compound may reduce cytochrome P450 (CYP) inhibition, addressing a common limitation of earlier sulfonylpiperazine drugs.
Table 1: Key Structural Features and Their Medicinal Chemistry Roles
Structural Relationship to Known Bioactive Compounds
The target compound shares structural homology with multiple therapeutic agents. Its piperazine sulfonyl group mirrors that of BH-11c , an NNRTI where the sulfonyl moiety interacts with HIV-1 reverse transcriptase residues F227 and L234. However, the substitution of a methylene group with a carbamoyl-linked methoxynaphthalene introduces novel hydrophobic interactions, akin to those observed in napthyridine-based protease inhibitors.
The ethyl carboxylate ester is a strategic modification observed in prodrug designs, enhancing oral bioavailability. For instance, in MK-8718, esterification improved membrane permeability by 40% compared to carboxylic acid analogues. Similarly, the methoxy group on the naphthalene ring may mimic substituents in etravirine, a diarylpyrimidine NNRTI known for its high genetic barrier to resistance.
Table 2: Structural Comparison with Bioactive Analogues
Research Significance and Academic Interest
This compound’s hybrid architecture bridges gaps between traditional sulfonylpiperazine drugs and next-generation therapeutics. Its carbamoyl-benzenesulfonyl group addresses solubility challenges prevalent in lipophilic NNRTIs, while the methoxynaphthalene moiety explores underutilized binding pockets in viral enzymes. Academic interest is further fueled by its potential applicability beyond virology. For example, sulfonylpiperazines with naphthalene groups have shown preliminary activity in cancer models by inhibiting tubulin polymerization.
Ongoing research prioritizes structure-activity relationship (SAR) studies to optimize substituent effects. Molecular dynamics simulations, as applied to 18b1 , could elucidate how the methoxynaphthalene group stabilizes binding in resistant HIV-1 strains. Additionally, synthetic routes developed for related compounds—such as Buchwald-Hartwig couplings for piperazine sulfonamides—provide a template for scalable production.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methoxynaphthalen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-3-34-25(30)27-14-16-28(17-15-27)35(31,32)19-10-8-18(9-11-19)24(29)26-22-12-13-23(33-2)21-7-5-4-6-20(21)22/h4-13H,3,14-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFGNIMJNKLOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthyl carbamate: This involves the reaction of 4-methoxynaphthalene with an appropriate isocyanate to form the carbamate group.
Sulfonylation: The naphthyl carbamate is then reacted with a sulfonyl chloride derivative to introduce the benzenesulfonyl group.
Piperazine coupling: The sulfonylated intermediate is then coupled with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbamate group would yield an amine derivative.
Scientific Research Applications
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Naphthyl Carbamate Formation | Nucleophilic Substitution | 4-Methoxynaphthalene, Isocyanate |
| Sulfonylation | Electrophilic Aromatic Substitution | Sulfonyl Chloride |
| Piperazine Coupling | Nucleophilic Substitution | Piperazine |
Chemistry
Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
In biological research, this compound has potential applications in studying enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. This compound may exhibit similar inhibitory effects, warranting further investigation into its pharmacological properties .
Industry
In industrial applications, this compound can be utilized in the development of new materials or as a precursor for other industrial chemicals. Its unique properties may lead to innovations in material science and chemical manufacturing processes.
Table 3: Potential Mechanisms
| Application | Proposed Mechanism |
|---|---|
| Enzyme Inhibition | Competitive inhibition |
| Receptor Binding | Allosteric modulation |
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated based on molecular formula.
Key Observations:
Aromatic Carbamoyl Modifications: Replacement of the 4-methoxynaphthalene group with 3-cyanothiophene () reduces molecular weight (448.51 vs. The benzothiophene analog () retains aromatic bulk but replaces the fused naphthalene system with a sulfur-containing heterocycle, which may affect π-π stacking interactions in protein binding .
Core Heterocycle Variations: The quinazoline derivative () replaces the carbamoyl-linked aromatic system with a dimorpholinoquinazoline moiety, significantly increasing molecular weight (568.64) and introducing hydrogen-bonding motifs common in kinase inhibitors .
Functional Group Substitutions :
- Methylsulfonyl and alkylbenzyl groups () eliminate the carbamoyl-aromatic linkage, likely shifting bioactivity toward sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .
- Halogenated analogs (e.g., p-MPPI in ) demonstrate the impact of halogens (iodine) on receptor antagonism, with enhanced binding affinity due to hydrophobic and van der Waals interactions .
Synthetic Routes :
- The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions. For example, describes coupling ethyl piperazine-1-carboxylate with a carbamoyl-bearing aryl sulfonyl chloride, a method likely applicable to the target compound .
Biological Activity
Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Research indicates that piperazine derivatives, including the compound , can interact with various biological targets. Key findings include:
- Acetylcholinesterase Inhibition : Several studies have shown that piperazine derivatives can act as inhibitors of human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
- Immunomodulatory Effects : The compound has demonstrated immunopotentiative actions in animal models. For instance, tests on mice indicated that it enhances cellular immunity, potentially making it useful in cancer therapies .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects : A study focused on the neuroprotective potential of piperazine derivatives highlighted their ability to prevent neuronal cell death in vitro. The mechanism was linked to the modulation of oxidative stress pathways .
- Anticancer Activity : In a series of experiments involving Sarcoma 180 cells, the compound was administered to mice and showed significant inhibition of tumor growth. The study noted an increase in macrophage activity, suggesting a role in enhancing anti-tumor immunity .
- Virtual Screening Studies : Molecular docking studies have provided insights into the binding affinities of piperazine derivatives to various receptors. These studies suggest that this compound may bind effectively to targets involved in neurodegenerative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
